molecular formula C7H4BrF3O B2732657 3-Bromo-2,5,6-trifluorobenzyl alcohol CAS No. 1296310-72-9

3-Bromo-2,5,6-trifluorobenzyl alcohol

Cat. No.: B2732657
CAS No.: 1296310-72-9
M. Wt: 241.007
InChI Key: YMTPWNIPNZOWSG-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorobenzyl alcohol is a chemical compound with the molecular formula C7H4BrF3O It is characterized by the presence of bromine and three fluorine atoms attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,6-trifluorobenzyl alcohol typically involves the bromination of 2,5,6-trifluorobenzyl alcohol. One common method is the reaction of 2,5,6-trifluorobenzyl alcohol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,6-trifluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,5,6-trifluorobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated drugs which often exhibit enhanced metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorobenzyl alcohol depends on its specific application. In general, the presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with other molecules. For example, in biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,5,6-trifluorobenzyl alcohol is unique due to the combination of bromine and three fluorine atoms attached to a benzyl alcohol structure. This unique arrangement imparts distinct chemical properties, such as increased reactivity and potential for forming a wide range of derivatives. Additionally, the presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(3-bromo-2,5,6-trifluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1,12H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTPWNIPNZOWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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